molecular formula C21H34O5 B14445981 11-Methoxyprostaglandin I2 CAS No. 79743-30-9

11-Methoxyprostaglandin I2

Cat. No.: B14445981
CAS No.: 79743-30-9
M. Wt: 366.5 g/mol
InChI Key: KBVHVDCYPLTTMC-YLGBNQLJSA-N
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Description

11-Methoxyprostaglandin I2 is a synthetic analog of prostacyclin, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. . The addition of a methoxy group at the 11th position enhances its stability and modifies its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyprostaglandin I2 typically involves the modification of prostacyclin through the introduction of a methoxy group. The process begins with the extraction of prostacyclin from natural sources or its chemical synthesis from arachidonic acid. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biocatalytic processes. Enzymes such as Baeyer-Villiger monooxygenase and ketoreductase are employed to achieve high stereoselectivity and yield . The use of co-solvents like methyl tert-butyl ether and 2-methoxyethanol enhances the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 11-Methoxyprostaglandin I2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Methylating agents, halogenating agents.

Major Products:

Scientific Research Applications

11-Methoxyprostaglandin I2 has a wide range of applications in scientific research:

Mechanism of Action

11-Methoxyprostaglandin I2 exerts its effects through binding to prostacyclin receptors (IP receptors) on the surface of target cells. This binding activates G-protein-coupled receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A, which subsequently inhibits platelet aggregation and promotes vasodilation . The compound also modulates inflammatory responses by affecting cytokine production and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 11-Methoxyprostaglandin I2 is unique due to the presence of the methoxy group at the 11th position, which enhances its stability and modifies its biological activity. This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties compared to its analogs .

Properties

CAS No.

79743-30-9

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

(5Z)-5-[(4R,5R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

InChI

InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)25-2/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1

InChI Key

KBVHVDCYPLTTMC-YLGBNQLJSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)OC)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)OC)O

Origin of Product

United States

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